3-ethoxy-N-(4-fluorophenyl)benzamide
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Overview
Description
3-ethoxy-N-(4-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzene ring and a fluorophenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(4-fluorophenyl)benzamide typically involves the condensation of 3-ethoxybenzoic acid with 4-fluoroaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired benzamide product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form the corresponding carboxylic acid.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-ethoxybenzoic acid
Reduction: 3-ethoxy-N-(4-fluorophenyl)amine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-ethoxy-N-(4-fluorophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is used as a building block in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorophenyl groups contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-N-(3-fluorophenyl)benzamide
- 4-ethoxy-N-(3-fluorophenyl)benzamide
- 4-ethoxy-N-(4-fluorophenyl)benzamide
Uniqueness
3-ethoxy-N-(4-fluorophenyl)benzamide is unique due to the specific positioning of the ethoxy and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
3-ethoxy-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-14-5-3-4-11(10-14)15(18)17-13-8-6-12(16)7-9-13/h3-10H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKJKOSVLXEKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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